Cas no 1550967-66-2 (3,3-difluoro-1-methylpiperidine-4-carboxylic acid)

3,3-difluoro-1-methylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3,3-difluoro-1-methylpiperidine-4-carboxylic acid
- 4-Piperidinecarboxylic acid, 3,3-difluoro-1-methyl-
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- MDL: MFCD26728043
- インチ: 1S/C7H11F2NO2/c1-10-3-2-5(6(11)12)7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12)
- InChIKey: VTYCVNXPYQHNFB-UHFFFAOYSA-N
- SMILES: N1(C)CCC(C(O)=O)C(F)(F)C1
3,3-difluoro-1-methylpiperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3399-5G |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 95% | 5g |
¥ 14,968.00 | 2023-04-06 | |
Ambeed | A979695-1g |
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 98% | 1g |
$1079.0 | 2024-04-23 | |
Enamine | EN300-259114-0.05g |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 95% | 0.05g |
$768.0 | 2024-06-18 | |
Enamine | EN300-259114-0.1g |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 95% | 0.1g |
$804.0 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3399-10G |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 95% | 10g |
¥ 24,948.00 | 2023-04-06 | |
Enamine | EN300-259114-10.0g |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 95% | 10.0g |
$3929.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1571213-500mg |
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 98% | 500mg |
¥7986 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00950982-1g |
3,3-Difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 98% | 1g |
¥7406.0 | 2023-03-01 | |
Enamine | EN300-259114-5.0g |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 95% | 5.0g |
$2650.0 | 2024-06-18 | |
Enamine | EN300-259114-5g |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid |
1550967-66-2 | 5g |
$2650.0 | 2023-09-14 |
3,3-difluoro-1-methylpiperidine-4-carboxylic acid 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
3,3-difluoro-1-methylpiperidine-4-carboxylic acidに関する追加情報
Introduction to 3,3-difluoro-1-methylpiperidine-4-carboxylic acid (CAS No. 1550967-66-2)
3,3-difluoro-1-methylpiperidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1550967-66-2, is a fluorinated piperidine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound represents a structurally unique scaffold that combines the versatility of piperidine with the electron-withdrawing and lipophilic properties of fluorine substituents. Its molecular structure, characterized by a methyl group at the 1-position and two fluorine atoms at the 3-position of the piperidine ring, endows it with distinctive physicochemical properties that make it a promising candidate for further exploration in drug discovery and development.
The fluorinated piperidine core of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid is particularly noteworthy due to its potential role in modulating biological activity. Piperidine derivatives are widely recognized for their presence in numerous pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The introduction of fluorine atoms into the piperidine ring can enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. These attributes have made fluorinated piperidines a staple in modern drug design, with 3,3-difluoro-1-methylpiperidine-4-carboxylic acid being no exception.
In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles for therapeutic applications. The unique electronic properties of fluorine atoms can significantly alter the reactivity and interactions of molecules with biological systems. For instance, fluorine substitution can lead to increased lipophilicity, which may enhance membrane permeability and oral bioavailability. Additionally, fluorine atoms can participate in hydrogen bonding interactions, further fine-tuning the binding affinity of drug candidates to their targets. These characteristics make 3,3-difluoro-1-methylpiperidine-4-carboxylic acid a valuable building block for synthesizing small-molecule inhibitors and other pharmacologically relevant compounds.
One of the most compelling aspects of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid is its potential utility in the development of next-generation therapeutics. The compound’s structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For example, fluorinated piperidines have been explored as scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The carboxylic acid functionality at the 4-position provides a site for further derivatization, allowing chemists to modify the molecule’s properties to optimize its biological activity.
Recent studies have highlighted the importance of fluorinated piperidines in medicinal chemistry. A notable example is the development of inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous cellular processes. The ability of fluorinated piperidines to modulate PPIs has been demonstrated in several preclinical studies, where compounds incorporating these motifs have shown promising efficacy against diseases such as Alzheimer’s and Parkinson’s. The structural versatility of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid positions it as a potential candidate for designing novel PPI modulators.
The synthesis of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid involves sophisticated organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic strategies often include nucleophilic substitution reactions on appropriately substituted precursors followed by functional group interconversions. The introduction of fluorine atoms typically requires specialized reagents or conditions to ensure regioselectivity and minimize side reactions. Advances in synthetic methodologies have made it possible to produce complex fluorinated heterocycles like this compound with increasing efficiency and scalability.
The pharmacokinetic profile of 3,3-difluoro-1-methylpiperidine-4-carboxylic acid is another critical consideration in its potential therapeutic applications. Fluorine substitution can influence both absorption and excretion processes by altering lipophilicity and metabolic stability. For instance, certain fluorinated compounds exhibit prolonged half-lives due to reduced enzymatic degradation. Understanding these pharmacokinetic parameters is essential for designing dosing regimens that maximize therapeutic efficacy while minimizing adverse effects.
In conclusion,3,3-difluoro-1-methylpiperidine-4-carboxylic acid (CAS No. 1550967-66-2) represents a structurally intriguing compound with significant potential in pharmaceutical research and drug development. Its unique combination of fluorine substituents and functional groups makes it a versatile scaffold for designing novel therapeutics targeting various human diseases. As research continues to uncover new applications for fluorinated heterocycles, this compound is poised to play an important role in advancing medicinal chemistry innovation.
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